2-[(3,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one
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Overview
Description
2-[(3,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with a 3,5-dimethylphenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of 3,5-dimethylthiophenol with cyclohexanone under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves the nucleophilic substitution of the thiol group on the phenyl ring with the carbonyl group of cyclohexanone, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as recrystallization or chromatography are often necessary to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
2-[(3,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets. The sulfanyl group can form interactions with various enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,5-Dimethylphenyl)sulfanyl]cyclopentan-1-one
- 2-[(3,5-Dimethylphenyl)sulfanyl]cycloheptan-1-one
- 2-[(3,5-Dimethylphenyl)sulfanyl]cyclooctan-1-one
Uniqueness
2-[(3,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one is unique due to its specific ring size and substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethylphenylsulfanyl group provides distinct steric and electronic properties compared to other similar compounds.
Properties
CAS No. |
89816-87-5 |
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Molecular Formula |
C14H18OS |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C14H18OS/c1-10-7-11(2)9-12(8-10)16-14-6-4-3-5-13(14)15/h7-9,14H,3-6H2,1-2H3 |
InChI Key |
MROJNGLDFTZKEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)SC2CCCCC2=O)C |
Origin of Product |
United States |
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